molecular formula C16H19BrN2O8S B13796607 3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid CAS No. 98000-18-1

3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid

Cat. No.: B13796607
CAS No.: 98000-18-1
M. Wt: 479.3 g/mol
InChI Key: YOCCUXVMEOJHLO-UHFFFAOYSA-N
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Description

Properties

CAS No.

98000-18-1

Molecular Formula

C16H19BrN2O8S

Molecular Weight

479.3 g/mol

IUPAC Name

3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid

InChI

InChI=1S/C8H11BrN2O.C6H6O3S.C2H2O4/c1-11(10)5-6-4-7(12)2-3-8(6)9;7-10(8,9)6-4-2-1-3-5-6;3-1(4)2(5)6/h2-4,12H,5,10H2,1H3;1-5H,(H,7,8,9);(H,3,4)(H,5,6)

InChI Key

YOCCUXVMEOJHLO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC(=C1)O)Br)N.C1=CC=C(C=C1)S(=O)(=O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The primary organic intermediate, 3-amino-4-bromophenol, is typically synthesized via a three-step process involving diazotization, bromination, and reduction reactions. This method is well-documented for its industrial applicability, mild conditions, and high yield.

Detailed Preparation Steps

Step Reaction Type Conditions & Reagents Outcome & Notes
1 Diazotization Dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%), cool to 0-10°C, add sodium nitrite aqueous solution dropwise over 1-3 hours. Formation of 3-nitrophenol-4-diazonium salt aqueous solution. Molar ratio of 3-nitro-4-aminophenol to sodium nitrite: 1:1.0-1.2.
2 Bromination Add diazonium salt solution dropwise into hydrobromic acid aqueous solution containing cuprous bromide, stir at 40-50°C for 1-2 hours. Bromination of diazonium salt to 3-nitro-4-bromophenol solid, isolated by crystallization and filtration.
3 Reduction Dissolve 3-nitro-4-bromophenol in ethanol, add iron oxide catalyst, heat to 50-100°C, add hydrazine hydrate aqueous solution, react for 2-5 hours. Reduction of nitro group to amino group, yielding 3-amino-4-bromophenol with high purity and yield.

This method is characterized by its reasonable design, mild reaction conditions, ease of operation, and suitability for industrial scale production with minimal pollution.

Physicochemical Properties

  • Molecular Formula: C6H6BrNO
  • Molecular Weight: 188.022 g/mol
  • Density: ~1.8 g/cm³
  • Boiling Point: ~300 °C at 760 mmHg
  • Flash Point: ~135 °C

These properties are relevant for handling and purification steps during synthesis.

Preparation of Benzenesulfonic Acid Derivative: 4-Amino-3-methylbenzenesulfonic Acid

Compound Identity

The benzenesulfonic acid component is often represented by 4-amino-3-methylbenzenesulfonic acid, a key intermediate or salt-forming agent in the target compound.

Preparation and Characteristics

While detailed synthetic routes for 4-amino-3-methylbenzenesulfonic acid are less explicitly documented in the current literature, it is a commercially available compound with the following identifiers:

Property Data
CAS Number 98-33-9
Molecular Formula C7H9NO3S
Synonyms 2-Aminotoluene-5-sulfonic acid, Sodium 4-amino-3-methylbenzenesulfonate (salt form)
EC Number 264-172-0

This compound is typically prepared via sulfonation of methyl-substituted aniline derivatives under controlled conditions, followed by purification.

Preparation of Oxalic Acid

Oxalic acid is a well-known dicarboxylic acid commonly used in salt formation and complexation reactions. It is commercially available and can be prepared by oxidation of carbohydrates or by various synthetic routes. For this compound, oxalic acid acts as a co-acid component.

Assembly of the Final Compound: 3-[[amino(methyl)amino]methyl]-4-bromophenol; Benzenesulfonic Acid; Oxalic Acid

General Approach

The final compound involves a substituted bromophenol core functionalized with an amino(methyl)amino methyl group, combined with benzenesulfonic acid and oxalic acid, likely forming a multi-component salt or complex.

Likely Synthetic Strategy

  • Step 1: Functionalization of 3-Amino-4-Bromophenol

    The 3-amino-4-bromophenol synthesized as above can be further reacted with formaldehyde and methylamine or methylamine derivatives to introduce the amino(methyl)amino methyl substituent via Mannich-type reactions.

  • Step 2: Salt Formation

    The functionalized bromophenol is then reacted with benzenesulfonic acid and oxalic acid under controlled conditions (e.g., solvent-mediated crystallization) to form the corresponding salts or co-crystals.

Notes on Reaction Conditions and Yields

  • The Mannich reaction generally proceeds under mild acidic or neutral conditions, with temperature control between ambient and 60°C to avoid side reactions.

  • Salt formation with benzenesulfonic acid and oxalic acid is typically achieved by mixing stoichiometric amounts in aqueous or alcoholic solvents, followed by crystallization.

  • Purification is often done by recrystallization or filtration.

Due to the lack of explicit experimental data in the available literature specifically for this multi-component compound, these steps are inferred from standard synthetic organic chemistry practices and related compound preparations.

Summary Table of Preparation Methods

Component / Step Methodology & Conditions Key Reagents & Catalysts Yield & Notes
3-Amino-4-Bromophenol Diazotization → Bromination → Reduction 3-Nitro-4-aminophenol, hydrobromic acid, sodium nitrite, cuprous bromide, iron oxide, hydrazine hydrate High yield (>90%), industrially scalable
4-Amino-3-methylbenzenesulfonic acid Sulfonation of methyl-substituted aniline derivatives (literature inferred) Methyl aniline derivatives, sulfuric acid Commercially available; standard synthesis
Oxalic acid Commercially available or prepared by oxidation of carbohydrates Various oxidation methods Widely available
Functionalization to amino(methyl)amino methyl derivative Mannich reaction with formaldehyde and methylamine under mild conditions (inferred) Formaldehyde, methylamine Standard protocol in organic synthesis
Salt formation Stoichiometric mixing with benzenesulfonic acid and oxalic acid in solvent, crystallization Benzenesulfonic acid, oxalic acid Purification by recrystallization

Chemical Reactions Analysis

Types of Reactions

3-[[amino(methyl)amino]methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 3-[[amino(methyl)amino]methyl]-4-bromophenol have potential as therapeutic agents. The presence of bromine and amino groups can enhance biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.

Case Study : A study published in the International Journal of Molecular Sciences highlighted the role of similar compounds in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety disorders .

Biochemical Assays

This compound can be utilized in biochemical assays due to its ability to interact with various biomolecules. Its structure allows it to function as a probe in enzyme assays or as a substrate for studying enzyme kinetics.

Example Application :

  • Enzyme Inhibition Studies : The compound's potential to inhibit specific enzymes can be explored, providing insights into metabolic pathways relevant to disease states.

Material Science

The unique properties of this compound allow it to be explored for use in developing new materials, particularly in coatings and polymers. Its sulfonic acid group can enhance solubility and compatibility with various substrates.

Research Insight : Investigations into polymer composites incorporating this compound have shown improved mechanical properties and thermal stability, making it suitable for applications in electronics and aerospace .

Data Table of Applications

Application AreaDescriptionPotential Benefits
PharmacologyDrug development targeting neurological disordersEnhanced therapeutic efficacy
Biochemical AssaysEnzyme kinetics studiesImproved understanding of metabolic pathways
Material ScienceDevelopment of coatings and polymersEnhanced mechanical properties

Mechanism of Action

The mechanism by which 3-[[amino(methyl)amino]methyl]-4-bromophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

3-[[Amino(methyl)amino]methyl]-4-bromophenol

  • Nucleophilic Substitution : The bromine atom at the 4-position is susceptible to substitution reactions, enabling derivatization (e.g., Suzuki coupling or SNAr reactions) .
  • pH Sensitivity: The phenolic -OH group (pKa ~10) deprotonates under basic conditions, enhancing solubility in polar solvents.

Benzenesulfonic Acid

  • Acid Catalysis : Acts as a Brønsted acid catalyst in esterifications and alkylations due to its strong acidity .
  • Sulfonation : Reacts with aromatic compounds to introduce sulfonic acid groups, enhancing hydrophilicity (e.g., in dye synthesis ).

Oxalic Acid

  • Chelation : Forms stable complexes with Fe(III), facilitating redox reactions and ·OH generation under UV light .
  • Decarboxylation : Decomposes at high temperatures (>189°C) to form CO₂ and formic acid.

Research Findings and Contrasts

Stability and Environmental Impact

  • 3-[[Amino(methyl)amino]methyl]-4-bromophenol: Brominated aromatics may persist in the environment due to low biodegradability, posing ecotoxicological risks.
  • Benzenesulfonic Acid : High water solubility facilitates rapid dispersion but may contribute to aquatic toxicity in high concentrations .
  • Oxalic Acid : Biodegradable but can chelate heavy metals, altering their bioavailability in ecosystems .

Data Tables

Table 1: Spectral Data for Analogous Compounds

Compound (Analog) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Source
2-((Benzyl(methyl)amino)methyl)-4-bromophenol 7.35 (d, J=8 Hz), 4.25 (s) 152.1 (C-Br), 58.3 (N-CH₂) 306.0488 [M+H]⁺

Table 2: Degradation Efficiency of Fe(III)-Oxalic Acid Complexes

pH Fe(III):Oxalic Acid Ratio DMP Degradation (%)
3.0 1:10 95.2
5.0 1:10 63.8
3.0 1:20 92.1

Data adapted from .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[[amino(methyl)amino]methyl]-4-bromophenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves introducing the amino(methyl)amino group via nucleophilic substitution or reductive amination. For example, bromophenol derivatives can react with methylamine derivatives under basic conditions (e.g., triethylamine) to form the desired product . Optimization includes controlling reaction temperature (45–60°C) and using catalysts like palladium for cross-coupling reactions. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of benzenesulfonic acid derivatives in a mixture?

  • Methodological Answer : Benzenesulfonic acid derivatives exhibit characteristic IR absorption at ~1180–1120 cm⁻¹ (S=O stretching) and 1040–1000 cm⁻¹ (S-O stretching). In 1^1H NMR, aromatic protons adjacent to sulfonic acid groups show deshielded signals (δ 7.5–8.5 ppm). For 3-[[amino(methyl)amino]methyl]-4-bromophenol, the methylamino group appears as a singlet at δ 2.5–3.0 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What are the key considerations in designing a purification protocol for oxalic acid co-crystallized with aromatic sulfonic acids?

  • Methodological Answer : Oxalic acid’s high solubility in water allows selective crystallization via pH adjustment. Co-crystallization with benzenesulfonic acid derivatives requires solvent polarity optimization (e.g., ethanol/water mixtures). Differential solubility at low temperatures (0–4°C) can isolate oxalic acid crystals, while benzenesulfonic acid remains in solution. Purity is confirmed via melting point analysis (oxalic acid: ~189–191°C) .

Advanced Research Questions

Q. What mechanistic insights explain the variability in sulfonation efficiency when synthesizing benzenesulfonic acid derivatives under different catalytic conditions?

  • Methodological Answer : Sulfonation efficiency depends on electrophilic substitution mechanisms. Strong acids (e.g., concentrated H2_2SO4_4) favor the formation of benzenesulfonic acid, but competing side reactions (e.g., oxidation) may occur. Catalysts like FeCl3_3 enhance regioselectivity by stabilizing the σ-complex intermediate. Kinetic studies via stopped-flow spectroscopy can identify rate-limiting steps under varying conditions .

Q. How do pH and solvent polarity influence the stability of the amino-methylamino group in 3-[[amino(methyl)amino]methyl]-4-bromophenol during storage?

  • Methodological Answer : The amino-methylamino group is prone to hydrolysis under acidic conditions (pH < 4). Stability studies in buffered solutions (pH 6–8) show minimal degradation over 30 days. Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing nucleophilic attack, whereas protic solvents (e.g., methanol) accelerate decomposition. Accelerated aging tests (40°C/75% RH) combined with HPLC monitoring quantify degradation pathways .

Q. What strategies can resolve contradictory data arising from competing substitution pathways in the synthesis of bromophenol-sulfonic acid complexes?

  • Methodological Answer : Competing pathways (e.g., bromine displacement vs. sulfonation) are resolved using orthogonal protecting groups. For instance, protecting the phenolic -OH with acetyl groups directs sulfonation to the para position. DFT calculations predict thermodynamic favorability of pathways, while LC-MS tracks intermediate formation. Statistical design of experiments (DoE) identifies optimal reagent stoichiometry and reaction time .

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